molecular formula C15H25P B14337264 (2,4-Di-tert-butyl-6-methylphenyl)phosphane CAS No. 110472-19-0

(2,4-Di-tert-butyl-6-methylphenyl)phosphane

Cat. No.: B14337264
CAS No.: 110472-19-0
M. Wt: 236.33 g/mol
InChI Key: QKCMVYJLQOAKMP-UHFFFAOYSA-N
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Description

(2,4-Di-tert-butyl-6-methylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring substituted with two tert-butyl groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Di-tert-butyl-6-methylphenyl)phosphane typically involves the reaction of a suitable phosphine precursor with a substituted phenyl halide. One common method involves the use of lithium supermesityl(trimethylsilyl)phosphide as a base to remove a proton from acetonitrile, followed by coupling with the substituted phenyl halide at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Di-tert-butyl-6-methylphenyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2,4-Di-tert-butyl-6-methylphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,4-Di-tert-butyl-6-methylphenyl)phosphane exerts its effects involves its ability to stabilize reactive intermediates and enhance the reactivity of metal centers in organometallic complexes. The molecular targets include various metal ions, and the pathways involved often relate to catalytic cycles in polymerization and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Di-tert-butyl-6-methylphenyl)phosphane is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it particularly effective in stabilizing reactive intermediates and enhancing catalytic activity in certain reactions.

Properties

CAS No.

110472-19-0

Molecular Formula

C15H25P

Molecular Weight

236.33 g/mol

IUPAC Name

(2,4-ditert-butyl-6-methylphenyl)phosphane

InChI

InChI=1S/C15H25P/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3

InChI Key

QKCMVYJLQOAKMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1P)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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